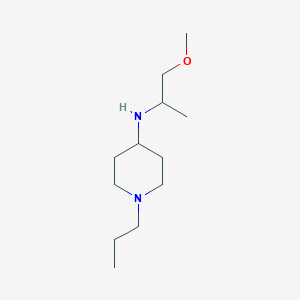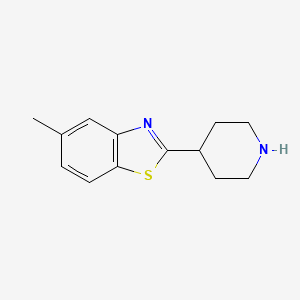
5-Cyclopropylthiophen-3-carbaldehyd
Übersicht
Beschreibung
5-Cyclopropylthiophene-3-carbaldehyde: is an organic compound that features a thiophene ring substituted with a cyclopropyl group and an aldehyde functional group. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science due to their unique electronic properties and reactivity .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Cyclopropylthiophene-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Thiophene derivatives, including 5-Cyclopropylthiophene-3-carbaldehyde, have shown potential in medicinal chemistry for the development of pharmaceuticals with anticancer, anti-inflammatory, and antimicrobial properties .
Industry: In the materials science field, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropylthiophene-3-carbaldehyde can be achieved through various methods. One common approach involves the palladium-catalyzed cross-coupling reaction. For instance, the Suzuki–Miyaura cross-coupling reaction using palladium (II) acetate and SPhos as catalysts has been reported to yield cyclopropylthiophene derivatives in high yields .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale reactions under controlled conditions. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the typical methods used for the large-scale production of thiophene derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Cyclopropylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 5-Cyclopropylthiophene-3-carboxylic acid.
Reduction: 5-Cyclopropylthiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Wirkmechanismus
The mechanism of action of 5-Cyclopropylthiophene-3-carbaldehyde is primarily related to its reactivity as an aldehyde and its ability to participate in various organic reactions. The cyclopropyl group can influence the electronic properties of the thiophene ring, making it more reactive in certain conditions .
Vergleich Mit ähnlichen Verbindungen
Thiophene-3-carbaldehyde: Lacks the cyclopropyl group, making it less sterically hindered.
Cyclopropylbenzene: Contains a cyclopropyl group but lacks the thiophene ring, resulting in different electronic properties.
Uniqueness: 5-Cyclopropylthiophene-3-carbaldehyde is unique due to the combination of the cyclopropyl group and the thiophene ring, which imparts distinct electronic and steric properties that can be exploited in various chemical reactions and applications .
Eigenschaften
IUPAC Name |
5-cyclopropylthiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-4-6-3-8(10-5-6)7-1-2-7/h3-5,7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMBVOJGRDPYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Pentan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1462266.png)
![(Butan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1462267.png)
amine](/img/structure/B1462269.png)



![3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B1462277.png)

amine](/img/structure/B1462279.png)
amine](/img/structure/B1462280.png)
![(Butan-2-yl)[2-(4-chlorophenyl)ethyl]amine](/img/structure/B1462283.png)

![(2E)-1-[3-(hydroxymethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1462288.png)
